molecular formula C7H8O5S B12523955 (2,3-Dihydroxyphenyl)methanesulfonic acid CAS No. 737697-17-5

(2,3-Dihydroxyphenyl)methanesulfonic acid

Katalognummer: B12523955
CAS-Nummer: 737697-17-5
Molekulargewicht: 204.20 g/mol
InChI-Schlüssel: JVPVKYJQQUEQPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,3-Dihydroxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C7H8O5S It is a derivative of phenol, where the phenyl ring is substituted with two hydroxyl groups at the 2 and 3 positions and a methanesulfonic acid group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxyphenyl)methanesulfonic acid typically involves the sulfonation of catechol (1,2-dihydroxybenzene) with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the methanesulfonic acid group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale sulfonation reactions using methanesulfonic acid as the sulfonating agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Dihydroxyphenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(2,3-Dihydroxyphenyl)methanesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (2,3-Dihydroxyphenyl)methanesulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the methanesulfonic acid group.

    Hydroquinone (1,4-Dihydroxybenzene): Different position of hydroxyl groups.

    Methanesulfonic acid: Lacks the phenyl ring and hydroxyl groups.

Uniqueness

(2,3-Dihydroxyphenyl)methanesulfonic acid is unique due to the presence of both hydroxyl and methanesulfonic acid groups on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

737697-17-5

Molekularformel

C7H8O5S

Molekulargewicht

204.20 g/mol

IUPAC-Name

(2,3-dihydroxyphenyl)methanesulfonic acid

InChI

InChI=1S/C7H8O5S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3,8-9H,4H2,(H,10,11,12)

InChI-Schlüssel

JVPVKYJQQUEQPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)O)O)CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.